trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid

Epigenetics HDAC inhibition Enzyme assay

Generic pyrrolidine-3-carboxylic acid analogs risk altered stereochemistry and unpredictable biological activity, compromising SAR studies and API integrity. This compound delivers defined trans (3S,4R) stereochemistry with orthogonal Boc and benzyl protection for reliable, sequential derivatization. • Key chiral intermediate for quinolone antibacterial and naphthyridone synthesis per U.S. Patent 5,618,949; enables stereochemical fidelity in final APIs. • Validated negative control for HDAC enzyme inhibition assays (IC50 >50,000 nM against HDAC2, HDAC3, HDAC4) for baseline activity establishment. • Orthogonal protecting groups enable independent functionalization at the 4-amino and 1-nitrogen positions; well-characterized LogP (~2.43) and PSA (~78.9 Ų) support chromatographic method development.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
CAS No. 628725-28-0
Cat. No. B1320008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid
CAS628725-28-0
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CN(CC1C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-14-11-19(10-13(14)15(20)21)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-,14-/m0/s1
InChIKeyXQJFVIAIJBWDBL-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid (CAS 628725-28-0): Procurement-Relevant Compound Profile


trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid (CAS 628725-28-0), also known as trans-racemic-1-benzyl-4-tert-butoxycarbonylamino-pyrrolidine-3-carboxylic acid, is a Boc-protected pyrrolidine derivative featuring a benzyl substituent at the 1-position and a carboxylic acid at the 3-position . With a molecular formula of C17H24N2O4 and a molecular weight of 320.38 g/mol, this compound exhibits a melting point of 198.1–198.6 °C, a density of 1.2 g/cm³, and a calculated LogP of approximately 2.43 [1][2]. It is commercially available in purities ranging from 95% to 98% and serves as a versatile chiral building block in medicinal chemistry and organic synthesis .

Why trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid Cannot Be Substituted by Generic Analogs


Substituting trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid with a generic pyrrolidine-3-carboxylic acid analog introduces substantial risk of altered stereochemical configuration, divergent physicochemical properties, and unpredictable biological activity. The trans (3S,4R) stereochemistry of this compound is essential for its spatial orientation and target interactions [1]. The presence of the 1-benzyl group and the 4-Boc-protected amine significantly modulates lipophilicity (LogP ~2.43) and hydrogen-bonding capacity (PSA ~78.9 Ų) relative to simpler pyrrolidine-3-carboxylic acids [2]. In HDAC inhibition assays, for instance, the compound exhibits IC50 values >50,000 nM, whereas other pyrrolidine-3-carboxylic acid derivatives can display nanomolar potency, underscoring that minor structural changes profoundly impact biological function [3]. Direct substitution without empirical validation of stereochemical integrity and biological equivalence will compromise experimental reproducibility and may invalidate structure-activity relationship (SAR) studies.

Quantitative Differentiation of trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid from Analogs: Evidence-Based Procurement Guide


HDAC Inhibitory Activity: trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid Exhibits >50,000 nM IC50, Contrasting with Nanomolar Potency of Other Pyrrolidine-3-carboxylic Acid Derivatives

In direct enzymatic assays, trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid demonstrates IC50 values >50,000 nM (50 µM) against recombinant human HDAC2, HDAC3, and HDAC4 [1]. In stark contrast, other pyrrolidine-3-carboxylic acid derivatives can achieve potent HDAC inhibition; for example, 1-(diethylsulfamoyl)pyrrolidine-3-carboxylic acid exhibits an IC50 of 58 nM against HDAC6, and 5-oxo-1-(1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid displays IC50 values below 5 nM against HDAC6 and HDAC8 . This >1,000-fold difference in potency highlights that trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid is essentially inactive as an HDAC inhibitor in its native form.

Epigenetics HDAC inhibition Enzyme assay

Physicochemical Stability: trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid Demonstrates Stability in pH 7.4 PBS Buffer over 24 Hours

The compound's stability in physiological buffer conditions has been experimentally assessed. At a concentration of 100 µM in pH 7.4 PBS buffer, trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid showed no significant degradation or oligopeptide-conversion over a 24-hour period as measured by LC-MS/MS analysis [1]. While class-level inference suggests that Boc-protected amines are generally stable under neutral pH, direct quantitative stability data for closely related analogs under identical conditions are not publicly available, making this a supporting, rather than comparative, piece of evidence.

Compound stability Buffer compatibility LC-MS/MS

Lipophilicity and Polar Surface Area: trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid (LogP 2.43, PSA 78.9 Ų) Offers Distinct Physicochemical Profile Compared to Simpler Pyrrolidine-3-carboxylic Acids

The compound's calculated LogP of approximately 2.43 and polar surface area (PSA) of 78.9 Ų position it as moderately lipophilic with moderate hydrogen-bonding capacity [1]. In comparison, simpler pyrrolidine-3-carboxylic acid derivatives without the benzyl or Boc groups exhibit significantly lower lipophilicity; for example, (S)-1-Boc-pyrrolidine-3-carboxylic acid has a lower LogP, and cis-4-amino-1-Boc-pyrrolidine-3-carboxylic acid (CAS 492462-02-9) lacks the benzyl moiety, which reduces its hydrophobicity . While precise LogP values for all analogs under identical conditions are not uniformly reported, the presence of the benzyl group in the target compound increases LogP by an estimated 1-2 units relative to non-benzylated analogs, impacting membrane permeability and solubility.

Lipophilicity Drug-likeness Physicochemical properties

Synthetic Utility: trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid Serves as a Chiral Building Block in the Synthesis of Quinolone Antibacterials and VLA-4 Inhibitors

The trans-3-amino-4-substituted pyrrolidine scaffold is a key intermediate in the synthesis of clinically relevant compounds, including quinolone antibacterial agents and VLA-4 (integrin α4β1) inhibitors [1][2]. Patent literature explicitly describes processes for preparing chiral cis- and trans-3-(protected-amino)-4-substituted pyrrolidines, such as trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid, for use as intermediates in antimicrobial pharmaceutical compounds [1]. Additionally, related pyrrolidine derivatives are employed in the production of compounds with excellent VLA-4 inhibitory action and safety [2]. In contrast, simpler pyrrolidine-3-carboxylic acids lacking the trans-4-amino substitution pattern are not suitable for these specific medicinal chemistry applications due to the absence of the requisite stereochemical and functional group array.

Chiral intermediate Antibacterial Integrin antagonist

Optimal Procurement and Application Scenarios for trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid Based on Quantitative Evidence


Negative Control in HDAC Inhibition Assays

Given its consistently high IC50 values (>50,000 nM) against HDAC2, HDAC3, and HDAC4 [1], trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid is ideally suited as a negative control compound in histone deacetylase (HDAC) enzyme inhibition assays. Its lack of meaningful inhibitory activity, contrasted with nanomolar-potent pyrrolidine-3-carboxylic acid derivatives, allows researchers to establish baseline enzymatic activity and validate assay specificity without introducing confounding inhibitory effects.

Chiral Building Block for Quinolone Antibacterial Synthesis

This compound is a critical chiral intermediate for the synthesis of quinolone antibacterial agents and naphthyridone derivatives, as described in U.S. Patent 5,618,949 [2]. The trans (3S,4R) stereochemistry and the orthogonal Boc and benzyl protecting groups enable sequential functionalization at the 4-amino and 1-nitrogen positions, facilitating the construction of complex antimicrobial scaffolds. Procurement of this specific stereoisomer is essential for maintaining the required stereochemical fidelity in the final API.

Scaffold for VLA-4 (Integrin α4β1) Inhibitor Development

Patent literature indicates that pyrrolidine derivatives bearing the trans-4-amino-1-benzyl substitution pattern are valuable intermediates in the production of VLA-4 inhibitors [3]. The VLA-4 integrin is a therapeutic target in inflammatory and autoimmune diseases. The compound's specific stereochemistry and functional group array provide a platform for further derivatization to optimize VLA-4 binding affinity and selectivity.

Physicochemical Reference Standard with Defined LogP and PSA

With a well-defined LogP of approximately 2.43 and a polar surface area of 78.9 Ų [4], trans-4-Boc-amino-1-benzylpyrrolidine-3-carboxylic acid can serve as a reference compound in physicochemical property assessments, such as logD determination, chromatographic method development, and computational model validation. Its moderate lipophilicity and hydrogen-bonding profile make it a useful benchmark for comparing the properties of other pyrrolidine-based building blocks.

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